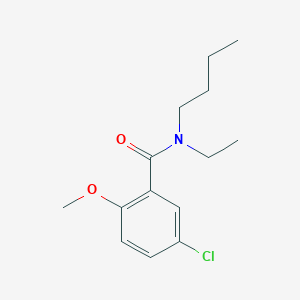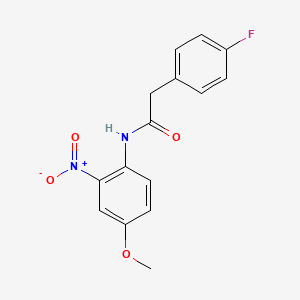![molecular formula C16H9ClF6N2O4S B3975284 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethylsulfanyl)phenoxy]acetamide](/img/structure/B3975284.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethylsulfanyl)phenoxy]acetamide
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethylsulfanyl)phenoxy]acetamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, nitro, and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethylsulfanyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine.
Trifluoromethylation: Introduction of trifluoromethyl groups.
Phenoxy Substitution: Attachment of the phenoxy group.
Acetamide Formation: Formation of the acetamide linkage.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, chlorine gas for chlorination, and trifluoromethylating agents for trifluoromethylation. The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethylsulfanyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethylsulfanyl)phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethylsulfanyl)phenoxy]acetamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethylsulfanyl)phenoxy]acetamide: shares similarities with other compounds containing chloro, trifluoromethyl, and nitro groups, such as dichloroaniline and 1,2-cyclohexane dicarboxylic acid diisononyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethylsulfanyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF6N2O4S/c17-10-3-1-8(15(18,19)20)5-11(10)24-14(26)7-29-13-4-2-9(30-16(21,22)23)6-12(13)25(27)28/h1-6H,7H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDASCVDSZNVDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)COC2=C(C=C(C=C2)SC(F)(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Methylphenyl)-2-oxoethyl] 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate](/img/structure/B3975214.png)
![N-(2-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975219.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3975224.png)

![methyl 3-{[methoxy(phenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B3975236.png)
![2-(4-methoxyphenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B3975243.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybenzamide](/img/structure/B3975263.png)
![N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide;hydrochloride](/img/structure/B3975269.png)
![N-[(1E)-1,2-di(morpholin-4-yl)ethylidene]-4-methylbenzenesulfonamide](/img/structure/B3975278.png)

![2-({[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3975303.png)
![N-[3-(acetylamino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B3975308.png)
![methyl 4-methyl-2-({[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3975312.png)
